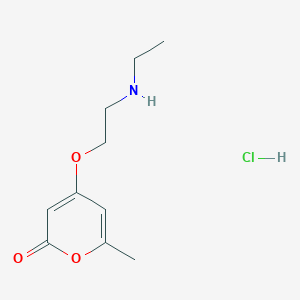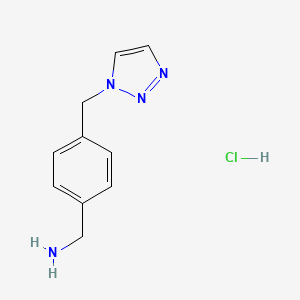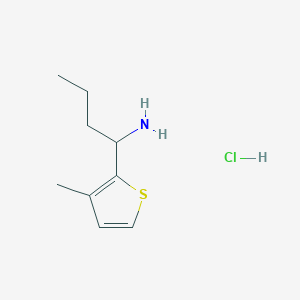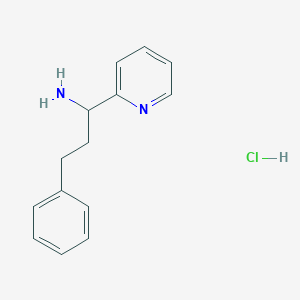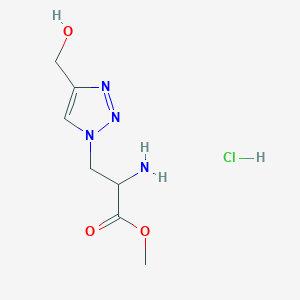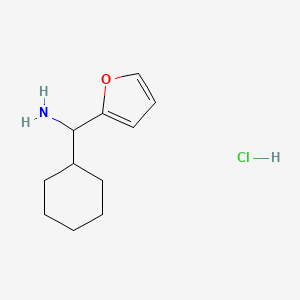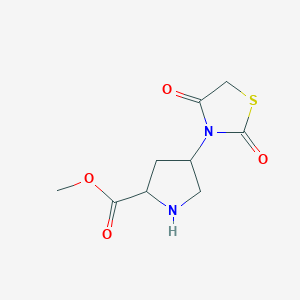![molecular formula C7H12O2S B1471575 1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one CAS No. 1803588-59-1](/img/structure/B1471575.png)
1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one
Descripción general
Descripción
“1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one” is a chemical compound with the CAS Number: 1803588-59-1 . Its molecular formula is C7H12O2S and it has a molecular weight of 160.24 . The IUPAC name for this compound is S-[(3-methyloxetan-3-yl)methyl] ethanethioate .
Molecular Structure Analysis
The InChI code for “1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one” is 1S/C7H12O2S/c1-6(8)10-5-7(2)3-9-4-7/h3-5H2,1-2H3 . This code provides a unique representation of the molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has been focused on the synthesis and structural characterization of compounds with sulfanyl groups. For instance, the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives has shown significant biological activity, suggesting their potential utility in drug development Vagif Farzaliyev et al., 2020.
Biological Activities
- Sulfanyl derivatives have been investigated for their biological activities, including antioxidant and antibacterial properties. A novel series of compounds containing sulfanyl groups have been synthesized and evaluated for these properties, demonstrating their potential for medical and pharmaceutical applications K. Sarac et al., 2020.
Chemical Reactions and Applications
- The chemical reactivity and applications of sulfanyl-containing compounds have been explored, revealing their versatility in synthesis. For example, one-pot synthesis methods have been developed for creating complex molecules with sulfanyl groups, showcasing their utility in organic synthesis and chemical research K. Kobayashi et al., 2013.
Advanced Materials and Catalysis
- Sulfanyl groups have been incorporated into polymers and materials, indicating their role in advancing material science. The RAFT synthesis of copolymers incorporating dioxolane and sulfanyl functional groups illustrates their potential in creating novel materials with tailored properties N. Rossi et al., 2008.
Molecular Structure and Quantum Chemical Calculations
- The detailed study of molecular structures and quantum chemical calculations for sulfanyl-containing compounds enriches our understanding of their chemical behavior and potential applications in various fields K. Sarac et al., 2020.
Safety and Hazards
Propiedades
IUPAC Name |
S-[(3-methyloxetan-3-yl)methyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(8)10-5-7(2)3-9-4-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEPPTYKXGWNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(COC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




